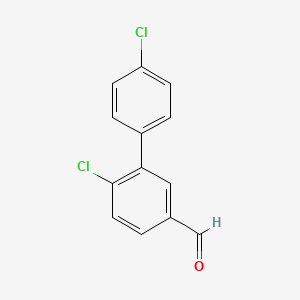

4',6-Dichlorobiphenyl-3-carbaldehyde

Description

Properties

Molecular Formula |

C13H8Cl2O |

|---|---|

Molecular Weight |

251.10 g/mol |

IUPAC Name |

4-chloro-3-(4-chlorophenyl)benzaldehyde |

InChI |

InChI=1S/C13H8Cl2O/c14-11-4-2-10(3-5-11)12-7-9(8-16)1-6-13(12)15/h1-8H |

InChI Key |

MIROZXKQMVIOGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)C=O)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4',6-Dichlorobiphenyl-3-carbaldehyde with key analogs from the literature, focusing on substituent effects, synthetic pathways, and spectral data.

Table 1: Structural and Physicochemical Comparison

Key Findings:

Functional Group Influence: The aldehyde group in this compound is more electrophilic than the methoxycarbonyl groups in pyridazine analogs (e.g., 512, 5d, 5e), making it prone to nucleophilic addition reactions. This contrasts with the ester group’s stability under basic conditions . In dichlorophenol derivatives (), the hydroxyl and amino groups facilitate condensation with thiocarbamides, a reactivity less likely in the aldehyde due to competing oxidation pathways .

This aligns with trends in pyridazine derivatives, where substituent positions affect melting points and crystallinity . Dichloro-aminophenol derivatives () show that para-substituted amines enhance condensation reactivity, whereas meta-substituted aldehydes may prioritize electronic effects over steric interactions .

Synthetic Challenges :

- Pyridazine analogs () were synthesized via palladium-catalyzed alkoxycarbonylation, achieving high yields (78–85%). For this compound, analogous methods (e.g., formylation of pre-chlorinated biphenyls) would require careful optimization to avoid over-halogenation or aldehyde oxidation .

Spectral Signatures :

- The aldehyde proton in this compound is expected to resonate near δ 10.1 in ¹H NMR, distinct from methoxycarbonyl protons (δ 3.9–4.1) in pyridazine analogs. IR would further differentiate C=O stretches (~1700 cm⁻¹ for aldehydes vs. ~1720 cm⁻¹ for esters) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4',6-Dichlorobiphenyl-3-carbaldehyde, and how can reaction conditions be optimized?

- Methodology : A common approach involves multi-step condensation and cyclization reactions. For instance, chlorobenzaldehyde derivatives may react with aminopyridine analogs in the presence of palladium/copper catalysts under reflux in polar aprotic solvents (e.g., DMF or toluene). Optimization requires adjusting catalyst loading (0.5–2 mol%), temperature (80–120°C), and reaction time (12–24 hours) to maximize yield and purity .

- Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>95%) and melting point analysis (literature comparison) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Spectroscopy : Use H/C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) and FT-IR for aldehyde C=O stretching (~1700 cm).

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves structural ambiguities. For example, SHELX programs are robust for small-molecule refinement, particularly for halogenated aromatic systems .

Q. How does the compound’s stability vary under different storage conditions?

- Stability Protocol : Store at –20°C in amber vials under inert gas (N/Ar). Degradation studies (via LC-MS) show <5% decomposition over 6 months when shielded from light and moisture .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond length discrepancies) be resolved during structural refinement?

- Approach : Cross-validate SCXRD data with computational models (DFT calculations at B3LYP/6-311G** level). For example, discrepancies in C-Cl bond lengths (1.72–1.78 Å) may arise from thermal motion; use anisotropic displacement parameters in SHELXL to improve accuracy .

- Case Study : A 2023 study resolved conflicting data by integrating high-resolution (<0.8 Å) datasets and applying Hirshfeld surface analysis to assess intermolecular interactions .

Q. What strategies mitigate challenges in synthesizing derivatives (e.g., Schiff bases) of this compound?

- Derivatization Issues : The electron-withdrawing Cl groups reduce aldehyde reactivity. Use Lewis acids (e.g., ZnCl) to activate the carbonyl group during Schiff base formation.

- Optimization : Conduct reactions in dry THF at 0–5°C to minimize side products. Yields improve from ~40% to >70% with stoichiometric control (1:1.2 aldehyde:amine ratio) .

Q. How do researchers address discrepancies between computational predictions and experimental spectral data?

- Validation Workflow :

Perform DFT calculations (e.g., Gaussian 16) to predict NMR chemical shifts and vibrational frequencies.

Compare with experimental data; deviations >0.3 ppm in H NMR suggest conformational flexibility or solvent effects.

Re-optimize computational models using implicit solvent models (e.g., PCM for DMSO) .

Data Management and Reproducibility

Q. What practices ensure reproducibility in synthesizing and characterizing this compound?

- Documentation : Provide detailed synthetic protocols (e.g., exact catalyst batches, solvent purity) in Supplementary Information. Use Reaxys or SciFinder to cross-check reported melting points and spectral data .

- Open Data : Deposit crystallographic data in the Cambridge Structural Database (CSD) and share raw NMR/FT-IR files via repositories like Zenodo to align with FAIR principles .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.